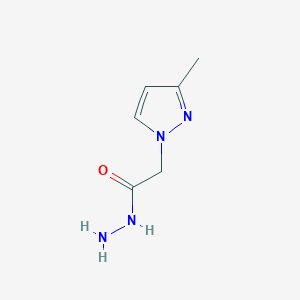
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide (2-MPAH) is an organic compound that has been used in numerous scientific research applications. 2-MPAH has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activities of Pyrazole Derivatives
Synthetic Approaches
Pyrazole derivatives, including 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide, are synthesized using a variety of methods such as condensation followed by cyclization. These compounds have been identified as key scaffolds in medicinal chemistry due to their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis often involves common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine under conditions ranging from simple reactions to microwave irradiation (Dar & Shamsuzzaman, 2015).
Chemical Inhibition
Pyrazole derivatives play a significant role in inhibiting cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug–drug interactions and metabolism. The selectivity and potency of these compounds are essential for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Medicinal Perspectives
Methyl-substituted pyrazoles are highlighted for their potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthetic approaches for these derivatives are discussed alongside their medical significances, underscoring their role in developing new therapeutic leads (Sharma et al., 2021).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines, a class of compounds related to pyrazoles, demonstrate significant potential in treating neurodegenerative diseases. Their neuroprotective properties are beneficial in managing Alzheimer’s disease (AD) and Parkinson’s disease (PD) through inhibiting acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B). The structural versatility of pyrazolines makes them valuable in medicinal chemistry for developing new drugs for neurodegenerative conditions (Ahsan et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with androgen receptors
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target receptor, leading to changes in the receptor’s activity . More detailed studies are required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
If the compound does indeed interact with androgen receptors as suggested, it could potentially influence pathways related to androgen signaling
Result of Action
If the compound does interact with androgen receptors, it could potentially influence cellular processes regulated by these receptors
Biochemical Analysis
Biochemical Properties
2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with proteases and hydrolases, influencing their activity and stability . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding often involves interactions with amino acid residues in the active site of the enzyme, leading to conformational changes that affect enzyme function . Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or adaptation of the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and the overall metabolic flux . This compound can also affect the levels of various metabolites, leading to changes in cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its hydrophobicity and affinity for different cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles or compartments through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating their activity and influencing cellular processes .
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-2-3-10(9-5)4-6(11)8-7/h2-3H,4,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAQNUMUGJOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

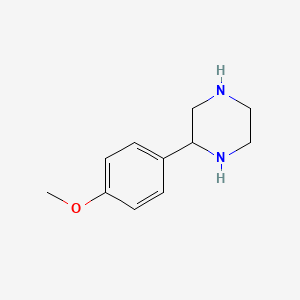

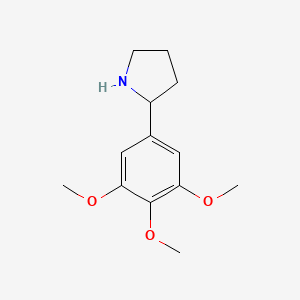
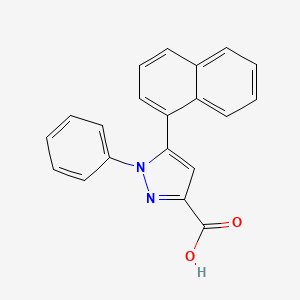
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)

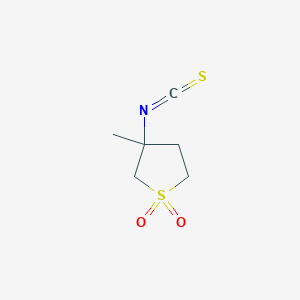
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)

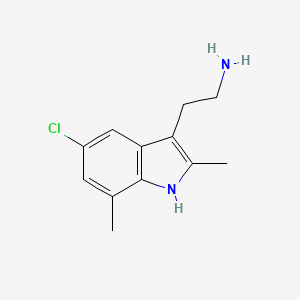
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)


